Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
Description
Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a complex organic compound that belongs to the class of phthalazine derivatives. This compound is characterized by its unique structure, which includes a phthalazine ring system substituted with a methoxyphenyl group and a methyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-12-9-7-11(8-10-12)19-16(20)14-6-4-3-5-13(14)15(18-19)17(21)23-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHQLXRELUFKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with phthalic anhydride to form the intermediate, which is then subjected to cyclization and esterification reactions to yield the final product . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is with a molecular weight of approximately 310.30 g/mol. The compound features a phthalazine moiety which contributes to its reactivity and biological properties.
Antitumor Activity
Research indicates that derivatives of phthalazine, including this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a study highlighted the effectiveness of phthalazine derivatives in targeting cancer cells through specific pathways, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism through which this compound exhibits antitumor activity may involve the inhibition of key enzymes involved in cancer cell proliferation or the induction of oxidative stress leading to cell death. Molecular docking studies have suggested that the compound can bind effectively to target proteins associated with cancer progression .
Synthesis and Derivatives
This compound can be synthesized through multi-step reactions involving various reagents and conditions. The synthetic pathway typically includes the formation of the phthalazine core followed by the introduction of the methoxyphenyl group.
Synthetic Pathway Overview
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Selenium(IV) oxide, THF | Initial formation of phthalazine structure |
| 2 | Potassium hydroxide | Introduction of carboxylate group |
| 3 | Methanol | Final modifications to achieve desired structure |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested against several human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. This study underscores the compound's potential as a lead candidate for further development in cancer therapy .
Case Study 2: Pharmacokinetics and Toxicology
Another research effort focused on the pharmacokinetic profile of this compound. It was found to have favorable absorption characteristics and a moderate half-life, suggesting potential for oral administration. Toxicological assessments indicated low cytotoxicity in non-cancerous cell lines, highlighting its safety profile for further clinical exploration .
Mechanism of Action
The mechanism by which Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate include:
Phthalazine derivatives: These compounds share the phthalazine ring system and may exhibit similar chemical and biological properties.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group can have comparable reactivity and applications.
Methyl esters: Methyl esters of various carboxylic acids are often used in organic synthesis and industrial applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features
Biological Activity
Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a phthalazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 295.31 g/mol. Its structure features a phthalazine core, which is characterized by a fused bicyclic structure containing nitrogen atoms, along with a methoxyphenyl substituent that may enhance its biological activity.
Antimicrobial Properties
Research indicates that phthalazine derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. In vitro studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The compound has shown promising anticancer activity in several studies. For instance, it has been tested against various cancer cell lines, revealing cytotoxic effects that suggest its potential as an anticancer agent. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular proliferation pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Synthesis of this compound
The synthesis typically involves several key steps:
- Formation of the Phthalazine Core : The initial step includes the condensation of phthalic anhydride with hydrazine to form a hydrazone intermediate.
- Cyclization : The hydrazone undergoes cyclization to yield the phthalazine derivative.
- Esterification : Finally, the compound is esterified with methanol to produce this compound.
Optimizations in reaction conditions are crucial for enhancing yield and purity .
Case Study 1: Antimicrobial Efficacy
A study conducted on various phthalazine derivatives, including this compound, found significant antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for standard antibiotics .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Methyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate | Phthalazine core with chlorophenyl group | Enhanced antibacterial activity |
| N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide | Contains an amide functional group | Potential for increased solubility |
| Methyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate | Pyridazine instead of phthalazine | Different nitrogen heterocycle affecting reactivity |
Q & A
Q. What are the critical considerations for synthesizing Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate?
- Methodological Answer : Synthesis of phthalazine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group protection. For analogous compounds like ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-amido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, key steps include:
- Step 1 : Nucleophilic substitution or coupling reactions to introduce aryl groups.
- Step 2 : Cyclization using reagents like POCl₃ or H₂SO₄ to form the phthalazine core.
- Step 3 : Esterification or transesterification to install the methoxy group.
Purity optimization requires column chromatography and recrystallization. Reaction monitoring via TLC and NMR is essential to confirm intermediate formation .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve and refine the crystal structure. For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams. Key parameters to validate:
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on safety data for structurally similar 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 3260-44-4):
- GHS Hazards : Acute toxicity (Category 4), skin/eye irritation (Category 2).
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the 3D conformation of this compound influence its reactivity in catalytic systems?
- Methodological Answer : The 4-methoxyphenyl group introduces steric bulk, which can hinder or direct reactivity. Computational modeling (e.g., DFT with Gaussian or ORCA) can predict reactive sites. Experimentally:
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting) may arise from dynamic effects like hindered rotation. Strategies include:
- Variable-temperature NMR : Identify coalescence temperatures to quantify rotational barriers.
- 2D NMR (COSY, NOESY) : Resolve coupling networks and spatial proximities.
- DFT calculations : Simulate NMR spectra (e.g., using ADF or GIAO methods) to match experimental data.
For example, the dihydrophthalazine ring’s rigidity may restrict substituent rotation, causing complex splitting .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.
- LC-QTOF-MS : Identify degradation products (e.g., hydrolysis of the ester group).
- Microsomal Assays : Use liver microsomes to assess metabolic stability.
Compare results with analogs like ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate, which shows moderate stability due to ester lability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
